2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
説明
This compound (CAS: 2380043-36-5, C₁₇H₂₁F₃N₄O, MW: 354.37) is a bis-pyridine derivative featuring a trifluoromethyl group at position 6 of the primary pyridine ring and a methoxy-linked piperidine moiety at position 2. The piperidine nitrogen is substituted with a pyridin-3-ylmethyl group, creating a conformationally flexible scaffold.
特性
IUPAC Name |
2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)16-4-1-5-17(23-16)25-13-14-6-9-24(10-7-14)12-15-3-2-8-22-11-15/h1-5,8,11,14H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIRGMLJKCLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Piperidine derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with specific targets in the body, leading to changes in biochemical pathways and cellular functions .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties can vary widely among different compounds, even those with similar structures, and are influenced by many factors including the compound’s chemical properties and the individual’s physiology .
The action of a compound can also be influenced by environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
生物活性
2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features suggest diverse biological activities, particularly in the modulation of receptor-ligand interactions and potential therapeutic effects against various diseases.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine |
| CAS Number | 2198168-58-8 |
| Molecular Formula | C18H20F3N3O |
| Molecular Weight | 351.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may function as an agonist or antagonist, influencing various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. The compound's ability to disrupt bacterial biofilms suggests potential application in combating resistant strains such as MRSA. For instance, studies have reported related compounds showing minimum inhibitory concentrations (MIC) against Gram-positive bacteria in the range of 15.625–125 μM .
Anticancer Potential
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Structure–activity relationship (SAR) analyses indicate that modifications to the pyridine moiety can enhance cytotoxicity against tumor cells .
Neurological Applications
Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurological pathways. Compounds with similar piperidine structures have shown promise in treating disorders like depression and anxiety, indicating potential for this compound in neuropharmacology .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various piperidine derivatives, compounds similar to 2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine demonstrated effective inhibition of biofilm formation by Staphylococcus aureus, with reported MIC values significantly lower than traditional antibiotics .
- Anticancer Studies : A recent investigation into the anticancer properties of piperidine derivatives revealed that modifications in the trifluoromethyl group significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could be a lead candidate for further development .
類似化合物との比較
Substituent Variations on the Piperidine-Pyridine Scaffold
The piperidine-piperazine-pyridine framework is a common motif in drug discovery. Key analogs include:
Key Observations :
Trifluoromethylpyridine Derivatives
The trifluoromethyl group is a common bioisostere for improving metabolic stability. Notable analogs include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and GLPG2938 enhances resistance to oxidative metabolism, critical for prolonged in vivo activity.
- Functional Group Positioning : The aldehyde in enables covalent binding to target proteins, whereas the methoxy-piperidine chain in the target compound supports reversible interactions.
Piperidine-Based Pharmacophores
Piperidine derivatives are valued for their conformational flexibility:
Key Observations :
- Receptor Selectivity: S 18126’s piperazine moiety confers >100-fold selectivity for D4 over D2 receptors, whereas the target compound’s pyridine-piperidine scaffold may favor non-dopaminergic targets.
- Crystallographic Data : Structural studies on highlight the influence of methoxy groups on piperidine ring puckering, a factor that may affect the target compound’s binding mode.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis (as inferred from ) likely involves nucleophilic substitution between a piperidine intermediate and a trifluoromethylpyridine precursor, similar to methods in .
- Pharmacokinetic Predictions: The trifluoromethyl group and pyridine nitrogen may enhance metabolic stability compared to non-fluorinated analogs .
- Biological Potential: While direct data are lacking, analogs like GLPG2938 demonstrate that trifluoromethylpyridine-piperidine hybrids can achieve nanomolar potency in disease-relevant assays.
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical steps for optimizing yield?
The synthesis of this compound involves constructing the pyridine-piperidine scaffold with trifluoromethyl and methoxy substitutions. A plausible route includes:
- Step 1 : Functionalization of pyridine at the 3-position with a piperidinylmethyl group via nucleophilic substitution or reductive amination .
- Step 2 : Introduction of the trifluoromethyl group at the pyridine 6-position using fluorinating agents (e.g., KF in DMSO) under controlled conditions .
- Step 3 : Methoxy linker installation via Mitsunobu or Williamson ether synthesis, ensuring regioselectivity .
Key optimization strategies : - Use anhydrous conditions for trifluoromethylation to minimize side reactions.
- Monitor reaction progress with HPLC (≥95% purity threshold) and characterize intermediates via /-NMR and LCMS .
Q. How can researchers ensure compound purity, and what analytical methods are critical?
- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures .
- Analytical methods :
Advanced Research Questions
Q. How can the kinase inhibitory activity of this compound be evaluated, and what experimental models are suitable?
- In vitro assays :
- Screen against kinase panels (e.g., CSF1R, c-Kit, FLT3) using fluorescence-based ADP-Glo™ assays (IC determination) .
- Compare potency to reference inhibitors (e.g., pexidartinib, IC = 20 nM for CSF1R) .
- Cellular models :
- Data interpretation : Use nonlinear regression (GraphPad Prism) for dose-response curves and assess selectivity via kinome-wide profiling .
Q. How should researchers address discrepancies in biological activity data across studies?
- Potential causes :
- Variations in assay conditions (e.g., ATP concentration, incubation time).
- Differences in cell line genetic backgrounds or passage numbers.
- Compound stability issues (e.g., hydrolysis of the methoxy group).
- Mitigation strategies :
Q. What strategies are effective for studying metabolic stability and in vivo pharmacokinetics?
- In vitro metabolism :
- In vivo studies :
- Administer IV/PO doses in rodents and collect plasma samples over 24 hr. Use LC-MS/MS to quantify compound levels .
- Key parameters: AUC, C, bioavailability.
- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to enhance stability .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
